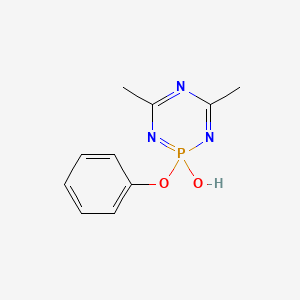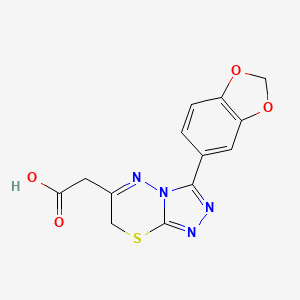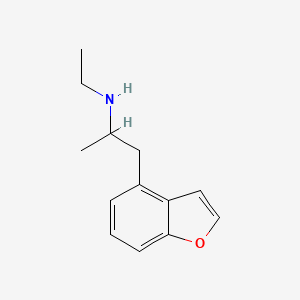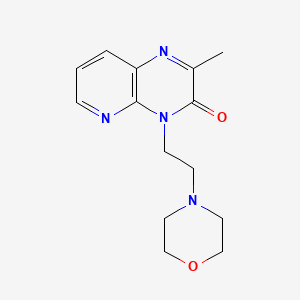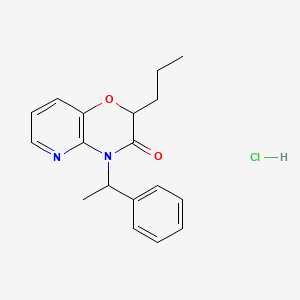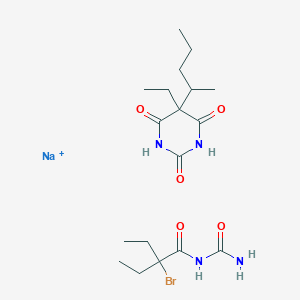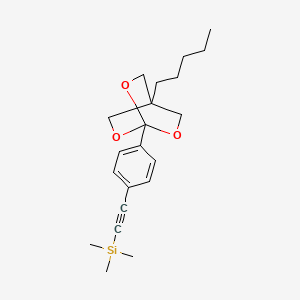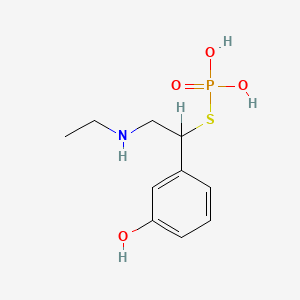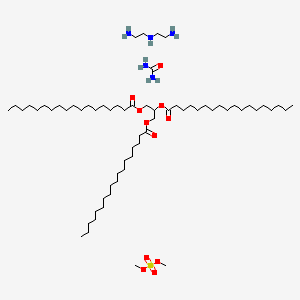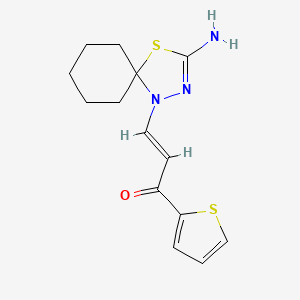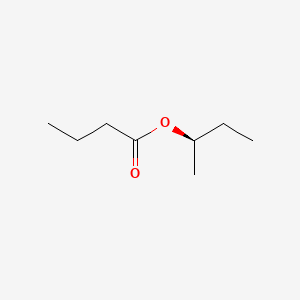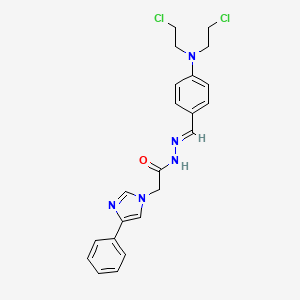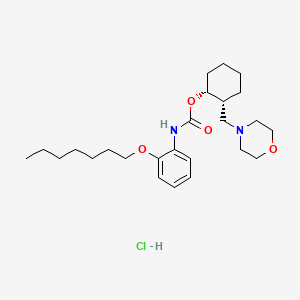
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a cyclohexyl group and a morpholinylmethyl group. The presence of the heptyloxyphenyl group adds to its distinctiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl derivative, followed by the introduction of the carbamic acid ester group. The cyclohexyl group is then attached, and finally, the morpholinylmethyl group is introduced. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)propyl ester
Uniqueness
What sets carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- apart from similar compounds is its specific combination of functional groups and stereochemistry
特性
CAS番号 |
130533-74-3 |
|---|---|
分子式 |
C25H41ClN2O4 |
分子量 |
469.1 g/mol |
IUPAC名 |
[(1R,2R)-2-(morpholin-4-ylmethyl)cyclohexyl] N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C25H40N2O4.ClH/c1-2-3-4-5-10-17-30-24-14-9-7-12-22(24)26-25(28)31-23-13-8-6-11-21(23)20-27-15-18-29-19-16-27;/h7,9,12,14,21,23H,2-6,8,10-11,13,15-20H2,1H3,(H,26,28);1H/t21-,23-;/m1./s1 |
InChIキー |
PUQQITASSINHSM-BLDCTAJRSA-N |
異性体SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@@H]2CN3CCOCC3.Cl |
正規SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


